Methyl 4-(4-cyano-2-nitrophenyl)butanoate
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Overview
Description
Preparation Methods
The synthesis of Methyl 4-(4-cyano-2-nitrophenyl)butanoate typically involves the esterification of 4-(4-cyano-2-nitrophenyl)butanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions for a specified period to ensure complete conversion . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Methyl 4-(4-cyano-2-nitrophenyl)butanoate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common reagents used in these reactions include sulfuric acid, hydrogen gas, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-(4-cyano-2-nitrophenyl)butanoate is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: Research involving this compound includes the development of potential pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(4-cyano-2-nitrophenyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use . The pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules to modulate their activity .
Comparison with Similar Compounds
Methyl 4-(4-cyano-2-nitrophenyl)butanoate can be compared with similar compounds like Methyl 4-(4-nitrophenyl)butanoate . While both compounds share a similar core structure, the presence of the cyano group in this compound adds unique chemical properties and reactivity . This makes it distinct in terms of its applications and the types of reactions it can undergo .
Similar Compounds
Properties
Molecular Formula |
C12H12N2O4 |
---|---|
Molecular Weight |
248.23 g/mol |
IUPAC Name |
methyl 4-(4-cyano-2-nitrophenyl)butanoate |
InChI |
InChI=1S/C12H12N2O4/c1-18-12(15)4-2-3-10-6-5-9(8-13)7-11(10)14(16)17/h5-7H,2-4H2,1H3 |
InChI Key |
UQQXDGPVIRESSM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCC1=C(C=C(C=C1)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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